Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development . This compound, in particular, has shown potential in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-pyridylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring and pyridine moiety play crucial roles in the binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C16H23N3O2, with a molecular weight of approximately 295.38 g/mol. The compound features a piperazine ring , a pyridine moiety , and a tert-butyl group , which enhance its stability and biological activity.
Property | Value |
---|---|
Molecular Formula | C16H23N3O2 |
Molecular Weight | 295.38 g/mol |
Functional Groups | Piperazine, Pyridine, Tert-butyl |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antibacterial Effects : The compound has shown potential as an antibacterial agent against both susceptible and drug-resistant strains of Gram-positive bacteria. Its mechanism may involve depolarization of bacterial cytoplasmic membranes, leading to cell death.
- Enzyme Inhibition : It may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which is crucial for its antibacterial properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. For instance, it was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and showed promising results in inhibiting their growth.
Case Studies
- Study on Drug Resistance : In a study focused on multidrug-resistant E. coli, derivatives of pyridylpiperazines were evaluated for their ability to inhibit the AcrAB-TolC efflux pump. This study highlighted the potential of similar compounds to enhance antibiotic efficacy against resistant strains .
- In Vitro Assays : In vitro assays indicated that this compound could significantly reduce bacterial viability at low concentrations, demonstrating an IC50 value in the micromolar range.
Structural Comparisons
Comparative analysis with structurally related compounds reveals unique features that may contribute to the distinct biological activities of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | C14H20BrN3O2 | Contains a bromine substituent, affecting binding affinity |
N,N-Dimethylpiperazine | C6H14N2 | Simpler structure lacking additional functional groups |
Properties
IUPAC Name |
tert-butyl 2-pyridin-2-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11/h4-7,12,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPNDPUXRTJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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